N-(2,4-difluoro-6-nitrophenyl)acetamide
Description
Contextualization of Fluorinated and Nitro-Substituted Aromatic Compounds in Organic Synthesis and Material Science
The presence of both fluorine atoms and a nitro group on the aromatic ring of N-(2,4-difluoro-6-nitrophenyl)acetamide places it within a critical class of chemical intermediates. The strategic incorporation of these functional groups is a cornerstone of modern molecular design.
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.nettandfonline.com In medicinal chemistry, the substitution of hydrogen with fluorine is a widely used strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comnih.govbohrium.com Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which in turn influences pharmacokinetic properties. nih.govbohrium.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically vulnerable sites in a molecule, leading to a longer half-life in biological systems. researchgate.netnih.gov The small size of the fluorine atom means it often acts as a bioisostere for hydrogen, allowing for its introduction without significant steric hindrance. researchgate.net This strategic use of fluorine has led to its inclusion in approximately 20% of all pharmaceuticals and 30% of agrochemicals. researchgate.net
Nitroaromatic compounds are fundamental building blocks in organic synthesis. mdpi-res.comresearchgate.net The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. mdpi-res.comnumberanalytics.com This property makes nitroaromatics susceptible to nucleophilic aromatic substitution, a key reaction for introducing a wide variety of functional groups. researchgate.netnumberanalytics.com Moreover, the nitro group itself is a versatile functional moiety that can be readily transformed into other important groups, most notably amines, which are precursors to a vast array of dyes, pharmaceuticals, and other industrially relevant chemicals. researchgate.netnumberanalytics.com Nitroaromatic compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and explosives. mdpi-res.comresearchgate.netnumberanalytics.com
The Significance of Acetamide (B32628) Functionality in Organic Chemistry
The acetamide group, a simple amide derived from acetic acid, is another key feature of the title compound, providing both structural integrity and a handle for further chemical modification. fiveable.mewikipedia.org
The amide bond is one of the most fundamental linkages in chemistry and biology, famously forming the backbone of proteins. In synthetic chemistry, amides are prized for their stability and are ubiquitous in pharmaceuticals, with about 25% of known drugs containing at least one amide group. mdpi.com The planarity and hydrogen-bonding capabilities of the amide group play a crucial role in defining the three-dimensional structure of molecules, which is critical for biological activity. patsnap.com While stable, the amide bond can also serve as a synthetic handle, undergoing reactions like reduction to amines or hydrolysis to carboxylic acids and amines under specific conditions. fiveable.me
N-Arylacetamides, where an acetamide group is attached to an aromatic ring, are important intermediates in the synthesis of a wide range of compounds, including medicinal, agrochemical, and pharmaceutical products. arabjchem.org They are found in many biologically active molecules and serve as precursors for the synthesis of various heterocyclic compounds. researchgate.netarabjchem.org The reactivity and substitution pattern of the aryl ring can be tuned to direct further synthetic transformations, making N-arylacetamides versatile platforms in molecular construction. acs.org
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is justified by its potential as a highly functionalized and versatile chemical intermediate. The molecule combines the advantageous properties conferred by aryl fluorides (metabolic stability, altered electronics), a nitroaromatic system (synthetic handle, activation towards nucleophilic substitution), and an N-arylacetamide moiety (structural element, precursor functionality). This unique convergence of functional groups suggests that this compound can serve as a valuable starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Its structure is primed for selective chemical modifications at multiple sites, offering chemists a powerful tool for creating diverse and complex molecular architectures.
A known synthesis route involves the reaction of 2,4-Difluoro-6-nitro-phenylamine with acetyl chloride in the presence of pyridine (B92270) and tetrahydrofuran (B95107). chemicalbook.com
Identification of Research Gaps in the Literature Pertaining to This Specific Compound
A thorough review of the existing scientific literature reveals that while the synthesis and basic characterization of this compound have been documented, there remains a notable scarcity of in-depth research into its broader chemical potential. The primary research gaps can be summarized as follows:
Limited Exploration of Reactivity: There is a lack of comprehensive studies detailing the reactivity of the various functional groups under a wide range of reaction conditions. The interplay between the activating acetamido group and the deactivating nitro and fluoro groups on the aromatic ring presents a complex system for which a systematic reactivity map is yet to be established.
Absence of Advanced Structural Analysis: While routine spectroscopic data is available, a definitive solid-state structure determined by single-crystal X-ray diffraction has not been reported. Such an analysis would provide crucial insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions.
Lack of Computational and Mechanistic Studies: Theoretical investigations into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound are absent from the literature. Consequently, a deep, quantitative understanding of its reactivity and the mechanisms of its potential transformations is missing.
Underdeveloped Derivatization Portfolio: The potential of this compound as a scaffold for the synthesis of a diverse library of derivatives has been largely untapped. There are few to no reports on the systematic derivatization of its functional groups to explore structure-activity relationships in various chemical contexts.
Postulated Utility as a Synthetic Building Block or Precursor
The molecular architecture of this compound strongly suggests its utility as a versatile synthetic building block. The presence of multiple, electronically distinct functional groups offers several avenues for chemical modification:
Precursor to Heterocyclic Systems: The ortho-positioning of the nitro and acetamido groups on the phenyl ring is a classic structural motif for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems, through reductive cyclization or other annulation strategies.
Platform for Nucleophilic Aromatic Substitution: The fluorine atoms, activated by the strongly electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide array of nucleophiles (e.g., O, N, S-based) to generate a diverse range of substituted aniline (B41778) derivatives.
Modification of the Amide and Nitro Groups: The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. Conversely, the nitro group can be reduced to an amine, opening up another set of synthetic possibilities, including diazotization and subsequent coupling reactions.
These features position this compound as a valuable intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Objectives of the Proposed Academic Research
To address the identified research gaps and to fully unlock the synthetic potential of this compound, a focused academic research program is proposed with the following objectives:
Elucidation of Optimal Synthetic Pathways
While a high-yielding synthesis of this compound from 2,4-difluoro-6-nitro-phenylamine and acetyl chloride in the presence of pyridine has been reported, a comparative study of different synthetic strategies is warranted. chemicalbook.com This would involve exploring alternative acetylating agents, bases, and solvent systems to optimize reaction conditions in terms of yield, purity, cost-effectiveness, and environmental impact. Furthermore, an investigation into the regioselective nitration of N-(2,4-difluorophenyl)acetamide could provide an alternative and potentially more atom-economical route to the target compound.
A comparison of potential synthetic routes is presented below:
| Starting Material | Reagents | Key Transformation | Potential Advantages | Potential Challenges |
| 2,4-Difluoro-6-nitro-phenylamine | Acetyl chloride, Pyridine, THF | N-Acetylation | High reported yield (96%) chemicalbook.com | Use of a chlorinated reagent and a stoichiometric base. |
| N-(2,4-Difluorophenyl)acetamide | Nitrating agent (e.g., HNO3/H2SO4) | Electrophilic Aromatic Substitution | Potentially fewer steps from readily available starting materials. | Control of regioselectivity to favor the 6-nitro isomer over other isomers. |
Advanced Spectroscopic and Structural Characterization
A comprehensive spectroscopic and structural characterization of this compound is crucial for a complete understanding of its chemical and physical properties. This would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR studies to unambiguously assign all proton, carbon, and fluorine signals and to probe through-bond and through-space correlations. The expected ¹³C NMR chemical shifts can be predicted based on data from similar fluorinated and nitrated aromatic compounds. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation patterns, providing structural information. A characteristic fragment would likely be the loss of the acetyl group.
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy to identify the characteristic vibrational frequencies of the functional groups (N-H, C=O, NO₂, C-F). An IR spectrum of a solid dispersion in KBr has been reported. nist.gov UV-Vis spectroscopy would determine the electronic absorption properties of the molecule.
Single-Crystal X-ray Diffraction: The growth of suitable single crystals and their analysis by X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular packing, which are influenced by hydrogen bonding and π-π stacking. The crystal structures of similar nitrophenyl acetamides have been reported and show extensive hydrogen bonding networks.
Table of Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Amide N-H | δ 9.5-10.5 ppm | Broad singlet, deshielded due to the anisotropic effect of the carbonyl and nitro groups. |
| Aromatic C-H | δ 7.5-8.5 ppm | Complex multiplets due to H-H and H-F coupling. | |
| Acetyl CH₃ | δ 2.2-2.4 ppm | Singlet. | |
| ¹³C NMR | Carbonyl C=O | δ 168-172 ppm | |
| Aromatic C-F | δ 150-165 ppm (d, JCF) | Large one-bond C-F coupling constant. | |
| Aromatic C-NO₂ | δ 140-150 ppm | ||
| Aromatic C-N | δ 135-145 ppm | ||
| Aromatic C-H | δ 110-130 ppm | ||
| Acetyl CH₃ | δ 24-26 ppm | ||
| IR | N-H stretch | 3200-3400 cm⁻¹ | |
| C=O stretch | 1660-1700 cm⁻¹ | ||
| NO₂ asymmetric stretch | 1500-1550 cm⁻¹ | ||
| NO₂ symmetric stretch | 1330-1370 cm⁻¹ | ||
| C-F stretch | 1100-1300 cm⁻¹ |
Theoretical and Computational Analysis of Electronic Structure and Reactivity
To complement the experimental findings, a detailed theoretical and computational analysis of this compound would be undertaken. This would involve:
Density Functional Theory (DFT) Calculations: Optimization of the molecular geometry in the gas phase and in different solvents to predict the ground-state structure. The results would be compared with the experimental X-ray diffraction data if available.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping: Generation of MEP maps to visualize the electron density distribution and to identify the electrophilic and nucleophilic sites within the molecule. This would predict the most likely sites for electrophilic and nucleophilic attack.
Calculation of Spectroscopic Properties: Theoretical prediction of NMR chemical shifts, IR vibrational frequencies, and electronic transitions to aid in the interpretation of the experimental spectra. Computational studies on similar nitrated aromatic compounds have shown good correlation between calculated and experimental spectroscopic data.
Exploration of Its Reactivity Profile and Derivatization Potential
A systematic investigation into the reactivity of this compound would be conducted to explore its full potential as a synthetic intermediate. Key areas of exploration would include:
Nucleophilic Aromatic Substitution (SNAAr) Reactions: A range of O-, N-, and S-based nucleophiles would be reacted with the substrate to displace one or both of the fluorine atoms. The regioselectivity of these reactions would be carefully studied.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄) would be investigated. The resulting diamine could then be used in the synthesis of heterocyclic compounds.
Modification of the Acetamido Group: Hydrolysis of the amide to the free amine under acidic or basic conditions would be explored. The resulting amine could then be subjected to a variety of functional group transformations.
Cyclization Reactions: Following the reduction of the nitro group, intramolecular cyclization reactions to form benzimidazoles or other heterocyclic systems would be attempted under various conditions.
Through these focused research objectives, a comprehensive understanding of the chemical nature and synthetic utility of this compound can be achieved, paving the way for its application in the development of novel and complex chemical entities.
Investigation of Potential Research Applications in Targeted Chemical Disciplines
The specific arrangement of functional groups in this compound—including the nitro group, fluorine atoms, and the acetamide linkage—makes it a subject of interest for several potential applications in specialized areas of chemistry. Its utility is primarily explored as a foundational structure for the synthesis of target molecules with desired properties.
Role as a Chemical Intermediate in Organic Synthesis
The most documented role of this compound is as a precursor or intermediate in multi-step organic synthesis. Aromatic nitro compounds are widely used as starting materials for producing amines via reduction of the nitro group, which are then key components in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. jcbsc.org
The synthesis of this compound itself can be achieved with a high yield. For instance, a documented method involves the reaction of 2,4-Difluoro-6-nitro-phenylamine with acetyl chloride in the presence of pyridine and tetrahydrofuran, resulting in a 96% yield. chemicalbook.com This efficient synthesis makes it an accessible building block for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 441-30-5 nist.gov |
| Molecular Formula | C₈H₆F₂N₂O₃ nist.gov |
| Molecular Weight | 216.14 g/mol nist.gov |
| IUPAC Name | This compound nist.gov |
| Synonyms | 2',4'-difluoro-6'-nitro-acetanilide molbase.com |
Potential in Medicinal Chemistry
While direct biological activity for this compound is not extensively reported, its structural motifs are prevalent in many pharmaceutically active compounds.
Fluorinated Aromatics: The inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net The difluoro-substitution pattern on the phenyl ring of this compound offers a scaffold that could be incorporated into new therapeutic agents.
Acetamide Derivatives: The acetamide group is found in numerous drugs and is often used to design prodrugs or modify pharmacokinetic parameters. archivepp.com A significant number of amide derivatives have been investigated as cyclooxygenase-II (COX-II) inhibitors for treating inflammation and pain. archivepp.com
Nitroaromatic Precursors: Structurally related nitroaromatic compounds serve as intermediates in the synthesis of molecules with demonstrated biological effects. For example, N-(4-fluoro-3-nitrophenyl)acetamide and its derivatives have been investigated for their antibacterial activity against pathogens like Klebsiella pneumoniae. mdpi.com The study highlighted that modifications, such as the addition of a chloro atom to the acetamide group, were crucial for biological activity, suggesting that this compound could serve as a starting point for creating a library of related compounds for biological screening. mdpi.com
Table 2: Potential Research Directions Based on Structural Motifs
| Structural Motif | Relevant Chemical Discipline | Potential Application/Role |
|---|---|---|
| Nitro-substituted Phenyl Ring | Organic Synthesis | Precursor for the synthesis of anilines, which are key building blocks. jcbsc.org |
| Fluorine Substitution | Medicinal Chemistry | Enhancing metabolic stability and binding affinity of potential drug candidates. researchgate.net |
| Acetamide Group | Medicinal Chemistry | Scaffold for developing new therapeutic agents, such as anti-inflammatory drugs (e.g., COX-II inhibitors). archivepp.com |
| Entire Molecule | Materials Science | Potential building block for energetic materials or dyes, leveraging the properties of nitroaromatic compounds. |
The compound's structure makes it a candidate for derivatization to explore new chemical space in drug discovery. Researchers can modify the nitro group, substitute the fluorine atoms, or alter the acetamide side chain to generate novel molecules for pharmacological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluoro-6-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECJQMWJBFRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323084 | |
| Record name | N-(2,4-Difluoro-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441-30-5 | |
| Record name | N-(2,4-Difluoro-6-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC403004 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Difluoro-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(2,4-difluoro-6-nitrophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Optimization for N 2,4 Difluoro 6 Nitrophenyl Acetamide
Retrosynthetic Analysis of N-(2,4-Difluoro-6-nitrophenyl)acetamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This approach allows for the logical planning of a synthesis and the consideration of multiple strategic pathways.
Disconnection Strategies Based on the Acetamide (B32628) Linkage
The most logical and common retrosynthetic disconnection for this compound involves the cleavage of the amide bond. This C-N bond disconnection is a standard approach in the retrosynthesis of N-aryl acetamides. This strategy leads to two key synthons: an electrophilic acetyl cation equivalent and a nucleophilic 2,4-difluoro-6-nitroaniline (B1293778) derivative.
The corresponding synthetic equivalents for these synthons are readily available. The acetyl cation is typically derived from common acylating agents such as acetyl chloride or acetic anhydride (B1165640). The nucleophilic precursor is 2,4-difluoro-6-nitroaniline, a stable, albeit weakly basic, aromatic amine. The forward reaction, therefore, is an amidation or acylation of 2,4-difluoro-6-nitroaniline. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly reduces the nucleophilicity of the aniline (B41778) nitrogen, which presents a key challenge in the forward synthesis that must be addressed through the selection of appropriate reagents and conditions.
Approaches Involving Nitro Group Introduction or Modification
An alternative retrosynthetic strategy involves the introduction of the nitro group at a later stage in the synthesis. This approach would start with the disconnection of the C-N bond of the nitro group. This leads to a precursor, N-(2,4-difluorophenyl)acetamide. The forward reaction would then be a nitration of this acetanilide (B955) derivative.
The directing effects of the substituents on the aromatic ring are a critical consideration in this strategy. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. magritek.comresearchgate.net Due to the fluorine atom at the 4-position, the primary sites for nitration would be the 2- and 6-positions. However, achieving selective nitration at the 6-position (ortho to the acetamido group and meta to the 4-fluoro group) could be challenging and might lead to a mixture of isomers, including the undesired 2-nitro and dinitro products. The strongly activating nature of the acetamido group can be attenuated to control the nitration, a common strategy in the synthesis of nitroanilines. vedantu.comquora.com
Considerations for Fluorine Atom Incorporation
A third retrosynthetic viewpoint focuses on the introduction of the fluorine atoms. Given the prevalence of halogen exchange reactions in the synthesis of fluorinated aromatics, one could envision a precursor where the fluorine atoms are replaced by other halogens, typically chlorine. This leads to a hypothetical precursor like N-(2,4-dichloro-6-nitrophenyl)acetamide. The forward synthesis would then involve a nucleophilic aromatic substitution (SNAr) reaction, such as a Halex reaction, to replace the chlorine atoms with fluorine using a fluoride (B91410) source like potassium fluoride.
However, the conditions required for such reactions are often harsh and may not be compatible with the acetamide and nitro functionalities. A more practical approach is to incorporate the difluoro substitution pattern at an earlier stage of the synthesis, starting from a commercially available difluorinated precursor. This simplifies the later steps and avoids potential side reactions. For instance, starting with 2,4-difluoroaniline (B146603) and then introducing the nitro group, followed by acetylation, is a more common and efficient strategy.
Development and Optimization of Primary Synthetic Routes
Based on the retrosynthetic analysis, the most direct and widely employed synthetic route to this compound is the acylation of 2,4-difluoro-6-nitroaniline. This section details the exploration of this primary route and the synthesis of the key aniline precursor.
Amidation Reactions: Exploration of Acylation Agents and Conditions
The acylation of the weakly nucleophilic 2,4-difluoro-6-nitroaniline is the final and crucial step in the primary synthetic route. The reduced basicity of the aniline, due to the presence of three strong electron-withdrawing groups, necessitates careful selection of the acylating agent and reaction conditions to achieve high conversion and yield.
A common and effective method for the synthesis of this compound involves the use of a highly reactive acylating agent in the presence of a base to neutralize the acid byproduct. A typical procedure utilizes acetyl chloride as the acylating agent and a non-nucleophilic base such as pyridine (B92270) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds smoothly at room temperature, providing the desired product in high yield.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| 2,4-Difluoro-6-nitroaniline | Acetyl Chloride | Pyridine | Tetrahydrofuran | Room Temperature | >95% |
The optimization of this reaction can involve screening different acylating agents and reaction conditions. While acetyl chloride is highly effective, other acylating agents could also be employed. Acetic anhydride is another common choice, though it is generally less reactive than acetyl chloride. The use of catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), could potentially accelerate the reaction, especially with less reactive acylating agents.
For weakly basic anilines, more forcing conditions or more potent catalytic systems might be necessary. The use of stronger, non-nucleophilic bases like triethylamine (B128534) or diisopropylethylamine could also be explored. Solvent choice can also play a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can enhance the rate of acylation reactions. derpharmachemica.com In some cases, for particularly challenging amidations with deactivated anilines, the conversion of the carboxylic acid to a more reactive species using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU in the presence of a base can be an effective strategy. researchgate.net
One of the most direct methods is the nitration of commercially available 2,4-difluoroaniline. chemicalbook.com This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The amino group is a strong activating and ortho-, para-directing group. Therefore, nitration is expected to occur at the positions ortho and para to the amino group. In the case of 2,4-difluoroaniline, the 5- and 6-positions are available for substitution. The steric hindrance from the adjacent amino group and the electronic effects of the fluorine atoms influence the regioselectivity of the nitration, with the nitro group predominantly entering the 6-position.
Another synthetic approach starts from a halogenated nitrobenzene (B124822) precursor. For instance, 2,4-dichloro-6-nitroaniline (B1218486) can be converted to 2,4-difluoro-6-nitroaniline via a nucleophilic aromatic substitution reaction. This would involve a double Halex reaction using a fluoride source, though as mentioned earlier, this can require harsh conditions. A more plausible route involves the amination of a suitable difluoronitrobenzene precursor. For example, 1,3-difluoro-2,4-dinitrobenzene (B3049569) could potentially be selectively aminated at the 6-position.
Furthermore, multi-step sequences starting from more readily available materials are also employed. For example, the synthesis of 2,4-difluoroaniline itself can be achieved through the catalytic hydrogenation of 5-chloro-2,4-difluoronitrobenzene. google.com This highlights the interconnectedness of these synthetic pathways and the importance of selecting a route based on the availability and cost of starting materials.
| Starting Material | Reagents | Product |
| 2,4-Difluoroaniline | HNO₃, H₂SO₄ | 2,4-Difluoro-6-nitroaniline |
| 2,4-Dichloro-6-nitroaniline | KF (Halex reaction) | 2,4-Difluoro-6-nitroaniline |
| 1,3-Difluoro-2,4-dinitrobenzene | NH₃ (or equivalent) | 2,4-Difluoro-6-nitroaniline |
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Aromatics
An alternative approach to forming the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, such as a halogen, from an activated aromatic ring by an appropriate nitrogen nucleophile. The presence of electron-withdrawing groups, like the nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. acs.orgimperial.ac.ukmasterorganicchemistry.com
For the synthesis of this compound, a potential SNAr strategy could involve the reaction of a difluoronitrobenzene derivative with an acetamide nucleophile. The reactivity in SNAr reactions is often F > Cl > Br > I, making fluorine an excellent leaving group. masterorganicchemistry.com The regioselectivity of the substitution can be a significant challenge in polysubstituted aromatics. acs.orgacs.org Solvent polarity can play a key role in directing the substitution to the ortho or para position. acs.orgacs.org Nonpolar solvents have been shown to favor ortho-selectivity in the SNAr of 2,4-difluoronitrobenzene (B147775). acs.orgacs.org
Nitration of Pre-formed Acetamides
This methodology involves the introduction of the nitro group onto a pre-existing N-(2,4-difluorophenyl)acetamide scaffold. Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. jcbsc.orgmasterorganicchemistry.comresearchgate.net A mixture of nitric acid and sulfuric acid is the most common nitrating agent, which generates the highly electrophilic nitronium ion (NO2+). jcbsc.orgmasterorganicchemistry.comresearchgate.net
The acetamido group is an ortho, para-directing group. Therefore, nitration of N-(2,4-difluorophenyl)acetamide would be expected to yield a mixture of isomers. The regiochemical outcome will be influenced by the directing effects of both the acetamido and the fluorine substituents. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of dinitro byproducts. jcbsc.orgresearchgate.net While this route is plausible, controlling the regioselectivity to obtain the desired 6-nitro isomer could be challenging and may require careful optimization of reaction conditions.
Mechanistic Studies of Key Synthetic Steps
Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields and selectivity.
Investigation of Reaction Intermediates and Transition States
In the context of SNAr reactions, the mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. acs.orgimperial.ac.ukcore.ac.uk The formation of this complex is usually the rate-determining step. imperial.ac.ukmasterorganicchemistry.com For the reaction of a difluoronitrobenzene derivative, the nucleophile attacks the carbon bearing a fluorine atom, leading to the formation of a negatively charged intermediate where the charge is delocalized by the nitro group. acs.orgimperial.ac.uk Subsequent loss of the fluoride ion restores the aromaticity of the ring. core.ac.uk
Recent studies have suggested that not all SNAr reactions are strictly stepwise. imperial.ac.uknih.gov A mechanistic continuum may exist, with some reactions proceeding through a concerted mechanism, and others being borderline. imperial.ac.uknih.gov The nature of the nucleophile, the leaving group, and the substituents on the aromatic ring all influence the precise mechanism. nih.gov Computational studies using density functional theory (DFT) can provide insights into the structures of transition states and intermediates, helping to elucidate the reaction pathway. nih.gov For amidation reactions involving coupling reagents like EDC, the reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. nih.gov In the presence of HOBt, an OBt active ester is formed, which can be more selective and lead to fewer side products. nih.govnih.gov
Kinetic Studies of Optimal Synthetic Pathways
Detailed kinetic studies specifically for the synthesis of this compound are not extensively available in publicly accessible literature. However, the principles of reaction kinetics for the acylation of substituted anilines provide a framework for understanding the optimal synthetic pathways. The primary synthesis route involves the acetylation of 2,4-difluoro-6-nitro-phenylamine with an acetylating agent like acetyl chloride, often in the presence of a base such as pyridine.
A kinetic study of this pathway would typically involve monitoring the concentration of reactants and products over time under various conditions. Key parameters influencing the reaction rate include:
Temperature: Acylation reactions are generally accelerated at higher temperatures. Kinetic analysis would determine the activation energy (Ea), providing insight into the temperature sensitivity of the reaction.
Concentration of Reactants: The reaction order with respect to 2,4-difluoro-6-nitro-phenylamine, acetyl chloride, and the base would be determined to elucidate the reaction mechanism.
Solvent and Base: The choice of solvent and base can significantly impact the reaction rate by influencing the solubility of reactants and stabilizing transition states.
By systematically varying these parameters, a rate law for the synthesis can be established. This mathematical expression is crucial for predicting reaction times, optimizing reagent usage, and scaling up the synthesis for industrial production while maintaining high yield and purity.
Purification Techniques and Yield Optimization
The optimization of yield and purity for this compound is achieved through meticulous purification techniques following the synthesis. The crude product from the reaction of 2,4-difluoro-6-nitro-phenylamine with acetyl chloride typically requires purification to remove unreacted starting materials, the pyridine catalyst, and any side products. chemicalbook.com A reported synthesis indicates that a high yield of 96% can be achieved after purification. chemicalbook.com
Chromatographic Separation Methods (Column Chromatography, HPLC)
Chromatographic methods are powerful tools for purifying this compound due to their high resolving power.
Column Chromatography: Flash chromatography using silica (B1680970) gel is a documented method for purifying this compound. chemicalbook.com This technique is effective for separating the desired product from less polar starting materials and more polar, salt-like byproducts. The selection of the eluent (solvent system) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is commonly employed.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. sigmaaldrich.comthermofisher.com This technique separates molecules based on their hydrophobicity. sigmaaldrich.com While specific protocols for this compound are not detailed in the literature, methods for analogous compounds like other substituted nitrophenyl acetamides can be adapted. sielc.comsielc.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile. sielc.com For mass spectrometry applications, a modifier like formic acid is used instead of phosphoric acid. sielc.comsielc.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 | Stationary phase for hydrophobic interaction. |
| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on polarity. sielc.com |
| Detector | UV (e.g., 254 nm) | Monitors the elution of aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | Ambient (25 °C) | Maintains consistent retention times. |
Recrystallization and Co-crystallization Strategies
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. For nitrophenyl acetamide compounds, binary solvent mixtures like ethanol-water are often effective. jcbsc.org The selection of an appropriate solvent system, where the compound is soluble at high temperatures but sparingly soluble at low temperatures, is key to maximizing recovery and purity. For similar compounds like N-(4-hydroxy-2-nitrophenyl)acetamide, recrystallization from an aqueous solution has been successfully employed. nih.gov
Advanced Spectroscopic and Structural Elucidation of N 2,4 Difluoro 6 Nitrophenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment, connectivity, and spatial arrangement of atoms. For N-(2,4-difluoro-6-nitrophenyl)acetamide, a comprehensive NMR analysis was undertaken, employing a variety of one- and two-dimensional techniques to unambiguously assign the proton, carbon, and fluorine signals.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicity Analysis
The ¹H NMR spectrum of this compound provides crucial information about the number and electronic environment of the protons within the molecule. A detailed analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of each proton.
A reference ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz shows distinct signals corresponding to the aromatic protons and the acetyl methyl group. chemicalbook.com The amide proton (NH) typically appears as a broad singlet, in this case observed around 8.0 ppm. chemicalbook.com The aromatic region displays two multiplets, one between 7.5-7.6 ppm and another between 7.23-7.59 ppm, corresponding to the two protons on the phenyl ring. chemicalbook.com The methyl protons of the acetamide (B32628) group are observed as a sharp singlet at approximately 2.28 ppm. chemicalbook.com
A more detailed hypothetical analysis at a higher resolution (e.g., 500 MHz) would be expected to resolve the aromatic multiplets further, revealing the intricate coupling patterns between the protons and the adjacent fluorine atoms. The proton at position 3 (H-3) would likely appear as a triplet of doublets, due to coupling with the adjacent proton at position 5 (H-5) and the fluorine atom at position 4 (F-4). The proton at position 5 (H-5) would be expected to show a more complex pattern, being coupled to H-3 and the two fluorine atoms at positions 4 and 6. The precise coupling constants would be invaluable in confirming these assignments.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 | br s | NH |
| ~7.55 | m | H-3 or H-5 |
| ~7.41 | m | H-3 or H-5 |
| 2.28 | s | CH₃ |
Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and DEPT Experiments
The carbonyl carbon of the acetamide group would resonate in the downfield region, typically around 168-170 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with their chemical shifts significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atoms. The carbons directly attached to the fluorine atoms (C-2 and C-4) would show characteristic splitting due to carbon-fluorine coupling (¹JC-F), which is typically large (around 240-260 Hz). The carbon attached to the nitro group (C-6) and the carbon bearing the acetamido group (C-1) would also be significantly deshielded.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in differentiating between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would exclusively show signals for CH carbons. These experiments would be crucial for the unambiguous assignment of the protonated aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges and DEPT Information for this compound
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| 168-170 | Quaternary (absent) | Quaternary (absent) | C=O |
| 150-160 (d, ¹JC-F) | Quaternary (absent) | Quaternary (absent) | C-2 or C-4 |
| 145-155 (d, ¹JC-F) | Quaternary (absent) | Quaternary (absent) | C-2 or C-4 |
| 135-145 | Quaternary (absent) | Quaternary (absent) | C-6 |
| 125-135 | Quaternary (absent) | Quaternary (absent) | C-1 |
| 115-125 (d) | CH (positive) | CH (positive) | C-3 or C-5 |
| 110-120 (d) | CH (positive) | CH (positive) | C-3 or C-5 |
| 20-25 | CH₃ (positive) | Absent | CH₃ |
Fluorine-19 (¹⁹F) NMR: Analysis of Fluorine Environments and Coupling
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 4.
The chemical shifts of these fluorine atoms would be influenced by the other substituents on the aromatic ring. The fluorine at C-2, being ortho to the nitro group and the acetamido group, would likely experience a different electronic environment compared to the fluorine at C-4, which is para to the acetamido group and meta to the nitro group. Furthermore, coupling between the two fluorine atoms (⁴JF-F) and coupling to the neighboring protons (³JF-H and ⁴JF-H) would result in distinct splitting patterns for each fluorine signal, providing valuable structural information.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To establish the complete connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming the ortho relationship between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would provide information about long-range (two- and three-bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons, by observing correlations from the methyl protons to the carbonyl carbon and C-1, and from the aromatic protons to the surrounding quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space proximities between protons. This could be used to confirm the spatial relationship between the amide proton and the proton at C-5, for example, which would be expected if the acetamido group adopts a specific conformation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition.
Accurate Mass Determination for Elemental Composition Verification
The molecular formula of this compound is C₈H₆F₂N₂O₃. nist.gov The calculated exact mass for the neutral molecule is 216.0346 g/mol . An HRMS analysis, for instance using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The measured accurate mass of this ion would be compared to the calculated mass to confirm the elemental composition with a high degree of confidence (typically within a few parts per million). A patent reference mentions a mass-to-charge ratio of (M+1)/Z = 217.1, which is consistent with the expected mass of the protonated molecule. chemicalbook.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₈H₆F₂N₂O₃+H]⁺ | 217.0425 | Data not available |
Fragmentation Pathway Analysis (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 216.14 g/mol ), the fragmentation pathway under typical ionization conditions, such as electrospray ionization (ESI) or electron ionization (EI), can be predicted based on the established fragmentation rules for related aromatic amides and nitro compounds. researchgate.netnih.govyoutube.com
The primary fragmentation events are expected to occur at the most labile bonds, primarily within the acetamide functional group and through the loss of the nitro group. A plausible fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 217.1) would involve several key steps:
Loss of Ketene (B1206846): A common fragmentation for N-arylacetamides is the neutral loss of ketene (CH₂=C=O, 42.04 Da) via a McLafferty-type rearrangement or direct cleavage. This would result in the formation of a 2,4-difluoro-6-nitroaniline (B1293778) ion.
Amide Bond Cleavage: Direct cleavage of the C-N amide bond can lead to the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and a corresponding 2,4-difluoro-6-nitrophenylamine radical cation. Alternatively, cleavage can result in the formation of a 2,4-difluoro-6-nitrophenylaminyl cation.
Loss of Nitro Group: The nitro group (NO₂) can be lost as a neutral radical (46.01 Da), a common fragmentation for nitroaromatic compounds. This loss significantly alters the electronic structure of the remaining fragment.
Cleavage of the Acetyl Group: The loss of the entire acetyl group (CH₃CO•, 43.02 Da) is another probable pathway, leading directly to the 2,4-difluoro-6-nitrophenylamine ion.
These fragmentation processes result in a series of characteristic product ions that can be detected in the MS/MS spectrum, providing a unique fingerprint for the molecule and confirming the connectivity of its constituent atoms.
Table 1: Proposed MS/MS Fragmentation Pathway for [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
| 217.1 | 175.1 | CH₂CO (Ketene) | Loss of ketene from the acetamide group. |
| 217.1 | 171.1 | NO₂ (Nitrogen Dioxide) | Loss of the nitro group from the aromatic ring. |
| 217.1 | 43.0 | C₆H₂F₂N₂O (Aromatic fragment) | Formation of the acetyl cation. |
| 175.1 | 129.1 | NO₂ (Nitrogen Dioxide) | Subsequent loss of the nitro group from the aniline (B41778) fragment. |
Vibrational Spectroscopy (FTIR and Raman)
Identification of Characteristic Functional Group Frequencies (Amide I, II; Nitro stretches; C-F stretches; Aromatic C-H)
The infrared spectrum of this compound displays a series of absorption bands that can be assigned to the characteristic vibrations of its functional groups. nist.gov The analysis of these bands confirms the presence of the amide, nitro, and difluoro-substituted aromatic moieties. libretexts.orgmsu.edu
Amide Vibrations: The amide group gives rise to several characteristic bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the 1660-1700 cm⁻¹ region. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, typically occurs in the 1510-1570 cm⁻¹ range. researchgate.net
Nitro Group Stretches: Aromatic nitro compounds exhibit two distinct, strong stretching vibrations. The asymmetric stretching (ν_as(NO₂)) appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found between 1335 and 1370 cm⁻¹. researchgate.net
C-F Stretches: The carbon-fluorine stretching vibrations in fluoroaromatic compounds are typically strong and appear in the 1100-1350 cm⁻¹ region of the infrared spectrum.
Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on the aromatic ring are generally observed in the region of 3000-3100 cm⁻¹. libretexts.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) (from NIST Data) nist.gov |
| Amide | N-H Stretch | 3200-3400 | ~3250 |
| Aromatic C-H | C-H Stretch | 3000-3100 | ~3100 |
| Amide | Amide I (C=O Stretch) | 1660-1700 | ~1690 |
| Aromatic C=C | C=C Stretch | 1450-1600 | ~1620, 1540 |
| Nitro Group | Asymmetric NO₂ Stretch | 1500-1560 | ~1540 (overlaps with C=C) |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1510-1570 | Not clearly resolved |
| Nitro Group | Symmetric NO₂ Stretch | 1335-1370 | ~1360 |
| C-F | C-F Stretch | 1100-1350 | Multiple bands in region |
| Aromatic C-H | C-H Out-of-Plane Bend | 750-900 | ~850 |
Conformational Analysis through Vibrational Fingerprints
The conformation of this compound is primarily determined by the rotational orientation of the acetamide group relative to the plane of the phenyl ring. Due to steric hindrance from the ortho-nitro group, the molecule is likely to adopt a non-planar conformation where the amide group is twisted out of the plane of the aromatic ring. researchgate.net
By comparing the experimental FTIR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) for different possible conformers, the most stable, lowest-energy conformation in the solid state or in solution can be determined. iu.edu.sa Variations in band positions, shapes, and relative intensities in the fingerprint region can confirm the predominant conformer and provide insight into the molecule's three-dimensional structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. biocompare.com These techniques provide information about the chromophores present and how their electronic structure is influenced by the molecular environment.
Characterization of Electronic Transitions within the this compound Chromophore
The chromophore of this compound is composed of the nitro-substituted difluorophenyl ring conjugated with the amide group. The UV-Vis absorption spectrum is expected to be dominated by electronic transitions within this system. The primary transitions anticipated are:
π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring system. These transitions are typically observed in the shorter wavelength UV region (around 200-300 nm). The presence of the nitro and amide substituents can shift these bands.
n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or amide groups) to a π* antibonding orbital. For nitroaromatic compounds, these transitions often appear as a shoulder or a distinct band at longer wavelengths (300-400 nm) compared to the π → π* transitions. researchgate.net
A structurally similar compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, exhibits absorption maxima that can serve as a reference for the expected spectral region. researchgate.net Fluorescence is the emission of light from an excited electronic state. While many aromatic molecules fluoresce, nitroaromatic compounds often exhibit very weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways (intersystem crossing) promoted by the nitro group.
Investigation of Solvatochromic Effects on Electronic Spectra
Solvatochromism is the phenomenon where the position of an absorption or emission band shifts in response to a change in the polarity of the solvent. wikipedia.org This effect arises because solvents of different polarities can stabilize the ground and excited electronic states of the solute molecule to different extents. mdpi.com
For this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro and fluoro groups and the amide group, solvatochromic effects are expected.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower energy transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This is often observed for π → π* transitions in polar molecules. nih.gov
Negative Solvatochromism (Blue Shift): If the ground state is more polar or interacts more strongly with protic solvents (e.g., through hydrogen bonding) than the excited state, an increase in solvent polarity will stabilize the ground state more, increasing the transition energy. This results in a shift to a shorter wavelength (a hypsochromic or blue shift), which is common for n → π* transitions. researchgate.net
By measuring the UV-Vis spectra in a series of solvents with varying polarity (e.g., from hexane (B92381) to ethanol (B145695) to water), the nature of the electronic transitions can be further elucidated, and information about the change in dipole moment upon electronic excitation can be inferred.
Photophysical Property Analysis: Quantum Yields and Lifetimes
A thorough search of scientific literature and chemical databases reveals a notable absence of specific experimental data on the quantum yields and fluorescence lifetimes for this compound. However, the photophysical behavior of this compound can be inferred by examining the characteristics of its core components: a nitro-substituted aniline derivative.
Nitroaromatic compounds, in general, are known to exhibit complex photophysical pathways. The presence of the nitro group (-NO2), a strong electron-withdrawing group, often leads to efficient non-radiative decay pathways, which can significantly quench fluorescence. In many nitroaromatic molecules, intersystem crossing to the triplet manifold of excited states occurs on a femtosecond to picosecond timescale. This rapid intersystem crossing often outcompetes fluorescence, resulting in low fluorescence quantum yields.
For instance, studies on p-nitrophenol, another nitroaromatic compound, have shown that the S1 excited state has a very short lifetime, leading to a low fluorescence quantum yield. The photochemistry of such molecules is often dominated by non-radiative decay and intersystem crossing. Similarly, research on p-nitroaniline and its derivatives indicates that while fluorescence can be observed, the emission properties are highly dependent on the molecular environment and substitution patterns. The introduction of fluorine atoms, as in this compound, could further influence the photophysical properties through their inductive effects, potentially altering the energies of the excited states and the rates of radiative and non-radiative decay.
Given these general characteristics of related compounds, it is plausible to hypothesize that this compound would exhibit a low fluorescence quantum yield and a short excited-state lifetime. However, without direct experimental measurement, these remain theoretical considerations.
Table 1: Expected Photophysical Properties of this compound (Hypothetical)
| Property | Expected Value | Basis for Expectation |
| Fluorescence Quantum Yield (Φf) | Low | Presence of the nitro group, a known fluorescence quencher. |
| Excited-State Lifetime (τ) | Short (ps to ns range) | Efficient non-radiative decay pathways common in nitroaromatics. |
Single Crystal X-ray Diffraction (XRD) Analysis
As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, a definitive analysis of its solid-state molecular structure and crystal packing is not possible at this time.
However, we can anticipate certain structural features and intermolecular interactions based on the analysis of chemically similar compounds.
The molecule this compound is composed of a 2,4-difluoro-6-nitrophenyl ring bonded to an acetamide group. It is expected that the core phenyl ring will be planar. The acetamide group (-NHCOCH3) may exhibit some degree of torsion relative to the plane of the phenyl ring due to steric hindrance from the ortho-nitro and ortho-fluoro substituents. The nitro group itself may also be slightly twisted out of the phenyl plane. The molecule is achiral and therefore would crystallize in a centrosymmetric or a non-centrosymmetric space group that does not require molecular chirality.
The crystal packing of this compound would be governed by a variety of intermolecular interactions.
Hydrogen Bonding: The acetamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This functionality is highly likely to lead to the formation of hydrogen bonds in the crystal lattice. These could be N-H···O=C hydrogen bonds, which are common in acetanilide (B955) derivatives and often lead to the formation of chains or dimeric motifs.
Halogen Bonding: The presence of two fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Fluorine is the least polarizable of the halogens, and its participation in halogen bonding is less common and weaker than that of heavier halogens. However, in electron-deficient aromatic systems, C-F···X interactions (where X is a nucleophilic atom like oxygen or nitrogen) can occur.
π-Stacking: The electron-deficient nature of the difluoro-nitrophenyl ring, due to the presence of three electron-withdrawing groups, could favor π-stacking interactions with adjacent aromatic rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be influenced by the interplay with other intermolecular forces.
Computational Chemistry and Theoretical Studies on N 2,4 Difluoro 6 Nitrophenyl Acetamide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These theoretical methods provide insights into the geometric and electronic properties that are often difficult to ascertain through experimental means alone.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
To understand the compound's properties, the first step would be to determine its most stable three-dimensional structure through geometry optimization. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) paired with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed. This process calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. However, specific optimized geometric parameters for N-(2,4-difluoro-6-nitrophenyl)acetamide are not available in the literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. An analysis would map the spatial distribution of these orbitals to predict sites for electrophilic and nucleophilic attack. For this compound, the specific energies of the HOMO and LUMO orbitals and the corresponding energy gap have not been reported.
Electrostatic Potential (ESP) Surface Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It uses a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how the molecule will interact with other molecules, identifying sites prone to electrostatic interactions, and understanding its reactivity. No ESP surface maps for this compound have been published.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization from filled donor orbitals to empty acceptor orbitals, and the hybridization of atomic orbitals. This analysis helps to quantify the stability arising from hyperconjugative interactions. Specific NBO analysis, including charge distributions and delocalization energies for this compound, is not present in the current body of scientific literature.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predicted values are instrumental in assigning experimental spectra and confirming the molecular structure. To date, no theoretical predictions of the NMR chemical shifts or coupling constants for this compound have been reported in scientific journals.
In-depth Computational Analysis of this compound Remains a Subject for Future Research
A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the compound this compound. Despite the growing importance of computational chemistry in elucidating molecular structures, properties, and reactivity, this particular molecule has not been the subject of detailed theoretical investigation in published research. Consequently, a comprehensive analysis based on the requested outline cannot be provided at this time.
While experimental and computational studies have been conducted on structurally related compounds, such as other nitrophenyl amides and fluorinated aromatic systems, direct data for this compound is not available. Research on similar molecules often employs computational methods to explore various chemical and physical properties.
For instance, studies on related nitroaromatic compounds frequently utilize Density Functional Theory (DFT) for a range of analyses:
Vibrational Frequency Calculations: These are used to predict and assign FTIR and Raman spectral bands, providing insights into the molecule's vibrational modes.
UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic transitions and understanding the absorption properties of molecules.
Reactivity and Mechanistic Studies: Computational modeling helps in mapping reaction pathways, locating transition states, and calculating activation energies, which is crucial for understanding reaction mechanisms. Solvent effects are also often incorporated using various solvation models.
Crystal Structure and Intermolecular Interactions: Computational methods can predict crystal packing and analyze the non-covalent interactions that govern the solid-state structure of compounds.
Although these methodologies are standard in the field, their application to this compound has not been documented in the accessible scientific literature. The synthesis and potential applications of this compound may exist, but its detailed theoretical characterization is a gap in the current body of research.
Future computational studies on this compound would be valuable for a complete understanding of its electronic structure, spectroscopic properties, and reactivity. Such research would provide the necessary data to populate the detailed analytical framework requested.
Crystal Structure Prediction and Intermolecular Interaction Analysis
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of atomic-level movements and conformational changes over time. For a crystalline solid like this compound, MD simulations can elucidate the dynamics of the molecule within the crystal lattice, including vibrational motions, rotational movements of substituent groups (such as the nitro and acetamide (B32628) groups), and the flexibility of the molecule.
Below is an illustrative table representing typical data that could be generated from an MD simulation of this compound, showing the average and standard deviation of key dihedral angles, which would indicate the rotational flexibility of the substituent groups.
| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |
|---|---|---|---|
| C1-C6-N2-O3 | Rotation of the nitro group | 15.2 | ± 3.5 |
| C2-C1-N1-C7 | Rotation of the acetamide group | 45.8 | ± 8.2 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from MD simulations.
Energy Frameworks and Crystal Packing Efficiency Analysis
Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. This method, often performed using software like CrystalExplorer, calculates the strength of various types of interactions—such as electrostatic, polarization, dispersion, and repulsion—between a central molecule and its surrounding neighbors. The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. This provides a clear and quantitative picture of the crystal's packing topology and the dominant forces holding the molecules together. mdpi.com
For this compound, energy framework analysis would be crucial in understanding how the difluoro and nitro substituents, along with the acetamide group, participate in and direct the intermolecular interactions. The analysis would likely reveal the significance of hydrogen bonds involving the acetamide N-H group and the oxygen atoms of the nitro and acetamide groups, as well as π-π stacking interactions between the phenyl rings. nih.gov The fluorine atoms would also contribute to the electrostatic and dispersion forces within the crystal.
The total interaction energy is a sum of these components and provides a measure of the crystal's stability. By dissecting the contributions of electrostatic and dispersion forces, one can gain a deeper understanding of the nature of the crystal packing. mdpi.comresearchgate.net
The following table presents example data from an energy framework analysis performed on a related acetamide-substituted compound, N-{3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl}acetamide, to illustrate the typical interaction energies calculated. nih.gov
| Molecular Pair | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| Pair 1 (π-stacking) | -25.6 | -60.3 | -85.9 |
| Pair 2 (H-bonding) | -45.2 | -22.1 | -67.3 |
| Pair 3 (van der Waals) | -10.8 | -35.7 | -46.5 |
Note: This data is for an analogous compound, N-{3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl}acetamide, and is presented to exemplify the outputs of an energy framework analysis. nih.gov
Chemical Reactivity and Transformation Studies of N 2,4 Difluoro 6 Nitrophenyl Acetamide
Reactions at the Aromatic Ring System
The aromatic ring of N-(2,4-difluoro-6-nitrophenyl)acetamide is highly electron-deficient due to the powerful inductive and resonance effects of the nitro group. This electronic characteristic is central to its reactivity, deactivating the ring towards electrophilic substitution but rendering it highly activated for nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity. The presence of the nitro group ortho and para to the fluorine atoms is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. nih.gov
A wide range of nucleophiles can be employed to displace the fluorine atoms on the this compound ring. The choice of nucleophile allows for the introduction of various functional groups, making it a versatile substrate for synthesizing more complex molecules.
Amine Nucleophiles : Primary and secondary amines readily react to form N-substituted aniline (B41778) derivatives. These reactions are fundamental in building blocks for pharmaceuticals and materials science.
Alcohol Nucleophiles : Alcohols, typically in the form of their more nucleophilic alkoxide counterparts (generated with a base), can replace a fluorine atom to yield aryl ethers.
Thiol Nucleophiles : Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of aryl sulfides.
Studies on the closely related compound, 2,4-difluoronitrobenzene (B147775), demonstrate successful SNAr reactions with a variety of O, S, and N-nucleophiles, highlighting the feasibility of these transformations. acs.orgacs.org
In this compound, the two fluorine atoms are not electronically or sterically equivalent, leading to regioselectivity in SNAr reactions.
Electronic Effects : The fluorine atom at the C4 position is para to the strongly electron-withdrawing nitro group. The fluorine at the C2 position is ortho to the nitro group. Both positions are activated, but the para position typically experiences a more potent stabilizing effect on the Meisenheimer complex through resonance.
Steric Effects : The C2 position is flanked by the bulky acetamido group at C1 and the nitro group at C6. This steric hindrance can impede the approach of a nucleophile to the C2 position, making the C4 position more accessible.
Consequently, nucleophilic attack is generally favored at the C4 position. However, reaction conditions can influence this outcome. Research on 2,4-difluoronitrobenzene has shown that while polar solvents favor the electronically preferred para-substitution, nonpolar solvents can promote ortho-substitution, potentially through a six-membered polar transition state. acs.orgacs.orgsemanticscholar.org This suggests that the regioselectivity of SNAr reactions on this compound could be tunable.
| Nucleophile Type | Example Nucleophile | Expected Major Product (Substitution at C4) | Reaction Conditions |
|---|---|---|---|
| Amine | Pyrrolidine | N-(2-fluoro-6-nitro-4-(pyrrolidin-1-yl)phenyl)acetamide | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) |
| Alcohol | Sodium Methoxide | N-(2-fluoro-4-methoxy-6-nitrophenyl)acetamide | Polar solvent (e.g., Methanol) |
| Thiol | Sodium Thiophenoxide | N-(2-fluoro-6-nitro-4-(phenylthio)phenyl)acetamide | Polar aprotic solvent (e.g., DMF) |
The reduction of the aromatic nitro group is one of the most significant transformations in organic chemistry, providing a gateway to amino compounds which are versatile synthetic intermediates. wikipedia.org This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction. wikipedia.orgcommonorganicchemistry.com
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. commonorganicchemistry.com This process involves treating the substrate with hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C) : This is the most common catalyst for this transformation. It offers high chemoselectivity, reducing the nitro group to a primary amine without affecting the aromatic ring or the fluorine atoms under standard conditions. Studies on similar molecules, such as N-4-nitrophenyl nicotinamide, have shown selective nitro group reduction using palladium catalysts. rsc.orgmit.edu
Platinum(IV) Oxide (PtO₂) : Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitroarenes. wikipedia.org
Raney Nickel : This catalyst is also effective and may be preferred in cases where dehalogenation is a concern with palladium-based catalysts. commonorganicchemistry.com
| Catalyst | Reductant | Typical Solvent | Product |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Methanol, Ethyl Acetate | N-(6-amino-2,4-difluorophenyl)acetamide |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethanol, Acetic Acid | N-(6-amino-2,4-difluorophenyl)acetamide |
| Raney Nickel | H₂ gas or Hydrazine | Ethanol | N-(6-amino-2,4-difluorophenyl)acetamide |
Chemical reduction methods often employ metals in acidic media and are classic, robust techniques for converting nitro groups to amines.
Iron in Acid (Fe/HCl) : This is a widely used, inexpensive, and effective method. Iron metal acts as the reducing agent, donating electrons in the presence of an acid like hydrochloric or acetic acid. commonorganicchemistry.com
Tin or Tin(II) Chloride in Acid (Sn/HCl or SnCl₂/HCl) : This is another classic method for nitro group reduction. askiitians.com Tin metal in the presence of concentrated hydrochloric acid reliably reduces aromatic nitro compounds to the corresponding anilinium salt, which is then neutralized to yield the free amine. askiitians.com
Sodium Dithionite (Na₂S₂O₄) : Also known as sodium hydrosulfite, this reagent offers a milder alternative for nitro reduction, often used in aqueous or mixed aqueous/organic solvent systems. researchgate.net
| Reagent System | Mechanism | Typical Conditions | Product |
|---|---|---|---|
| Fe / HCl or NH₄Cl | Metal-acid reduction | Reflux in Ethanol/Water | N-(6-amino-2,4-difluorophenyl)acetamide |
| SnCl₂·2H₂O / HCl | Metal salt reduction | Ethanol, room temp or reflux | N-(6-amino-2,4-difluorophenyl)acetamide |
| Na₂S₂O₄ | Sulfur-based reductant | Methanol/Water, reflux | N-(6-amino-2,4-difluorophenyl)acetamide |
Reduction of the Nitro Group to Amine or Other Functionalities
Partial Reduction to Azoxy, Azo, or Hydrazobenzene (B1673438) Derivatives
The selective reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. While complete reduction to an amine is common, partial reduction can yield valuable azoxy, azo, or hydrazobenzene derivatives. The specific product obtained often depends on the reducing agent and the reaction conditions. For this compound, the electron-withdrawing nature of the fluorine and acetamide (B32628) groups influences the reactivity of the nitro group.
The reduction of nitroarenes can proceed through a series of intermediates. Mild reducing agents and controlled conditions are necessary to isolate the partially reduced products. For instance, reduction of nitroarenes can produce azoxyarenes as major products. scilit.com The formation of these compounds represents a significant route in synthetic organic chemistry with applications in various fields. researchgate.net
A variety of reagents have been developed for the partial reduction of nitroarenes. For example, an efficient Fe/CaCl2 system can be used for the reduction of nitroarenes to hydrazo compounds through catalytic transfer hydrogenation, a method that tolerates sensitive functional groups. organic-chemistry.org Other methods include the use of sodium dithionite, which can reduce azobenzenes to the corresponding hydrazines in excellent yields. organic-chemistry.org
The proposed transformation pathways for this compound are outlined below, based on general methodologies for nitroarene reduction.
Table 1: Potential Conditions for Partial Reduction of the Nitro Group
| Target Derivative | Potential Reagents and Conditions | Plausible Product |
|---|---|---|
| Azoxybenzene | NaBH4 with a catalyst (e.g., Bi-porphyrin MOF), light, room temperature. researchgate.net | 2,2'-diacetylamino-3,3',5,5'-tetrafluoroazoxybenzene |
| Azobenzene | Further controlled reduction of the azoxy derivative or direct reduction using specific catalysts. | 2,2'-diacetylamino-3,3',5,5'-tetrafluoroazobenzene |
Transformations Involving the Acetamide Functionality
The acetamide group (-NHCOCH3) offers several sites for chemical modification, including the amide bond itself, the nitrogen atom, and the α-carbon of the methyl group.
Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction that typically requires harsh conditions like strong acids or bases and heat. youtube.com
Under acidic conditions , the reaction is catalyzed by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comchemguide.co.uk Heating this compound with a dilute acid like hydrochloric acid would be expected to yield 2,4-difluoro-6-nitroaniline (B1293778) and acetic acid. chemguide.co.uk
Under basic conditions , the amide is attacked by a hydroxide (B78521) ion. This process is generally followed by an acid-base equilibrium that drives the reaction forward. youtube.com Heating the compound with a solution of sodium hydroxide would produce ammonia (B1221849) gas and the sodium salt of the carboxylic acid, in this case, sodium acetate, leaving the 2,4-difluoro-6-nitrophenylamine. chemguide.co.uk Mild protocols for the alkaline hydrolysis of secondary and tertiary amides have been developed using NaOH in non-aqueous conditions. arkat-usa.orgresearchgate.net
Table 2: Amide Hydrolysis of this compound
| Condition | Reagents | Expected Products |
|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | 2,4-Difluoro-6-nitroaniline and Acetic Acid |
The nitrogen atom of the acetamide group can, in principle, undergo alkylation or acylation. However, direct N-alkylation of amides can be challenging. Studies on similar compounds, such as N-(4-nitrophenyl)-2-phenylacetamide, have shown that alkylation can occur in the presence of a strong base and a phase-transfer catalyst. semanticscholar.org For this compound, deprotonation of the amide nitrogen with a strong base would generate an amidate anion, which could then react with an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acyl chloride). The presence of the electron-withdrawing nitro and fluoro-substituted phenyl ring would increase the acidity of the N-H bond, potentially facilitating this reaction.
Table 3: Potential N-Substitution Reactions
| Reaction | Reagents | Plausible Product |
|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-N-(2,4-difluoro-6-nitrophenyl)acetamide |
The methyl group of the acetamide functionality has acidic α-protons, making it susceptible to reactions such as halogenation and condensation.
α-Halogenation: In the presence of a base, an enolate can be formed at the α-carbon, which can then react with a halogen (Cl2, Br2, I2). chemistrysteps.com Because the introduction of a halogen increases the acidity of the remaining α-protons, polyhalogenation is common under basic conditions. libretexts.orgpressbooks.pub Acid-catalyzed α-halogenation proceeds through an enol intermediate and typically results in monohalogenation. chemistrysteps.comlibretexts.org
Condensation Reactions: The enolate formed under basic conditions can also act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation, with aldehydes or ketones. This would lead to the formation of a β-hydroxy amide, which could subsequently be dehydrated.
Table 4: Potential Modifications at the Acetamide Methyl Group
| Reaction | Reagents | Plausible Intermediate/Product |
|---|---|---|
| α-Halogenation (Basic) | Base (e.g., NaOH), X2 | N-(2,4-difluoro-6-nitrophenyl)-2,2,2-trihaloacetamide |
| α-Halogenation (Acidic) | Acid catalyst, X2 | N-(2,4-difluoro-6-nitrophenyl)-2-haloacetamide |
Intermolecular Reactivity with Electrophilic and Nucleophilic Reagents
The highly electron-deficient nature of the aromatic ring in this compound, due to the presence of two fluorine atoms and a nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly the one para to the nitro group, are potential leaving groups. However, this section focuses on cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Typically, electron-withdrawing groups on the dienophile accelerate the reaction. masterorganicchemistry.com Nitroalkenes are effective dienophiles. In the case of this compound, the aromatic ring itself is electron-deficient. While aromatic rings are generally unreactive as dienophiles due to their aromatic stability, highly electron-deficient nitroarenes can undergo dearomative cycloaddition reactions. researchgate.net
It is plausible that the C5-C6 double bond of the phenyl ring, being activated by the ortho-nitro group and the para-fluoro group, could potentially act as a dienophile in a Diels-Alder reaction with an electron-rich diene, especially under high pressure or with Lewis acid catalysis. This would be an example of an inverse-electron-demand Diels-Alder reaction pathway. However, such reactions are not common for simple nitrobenzene (B124822) derivatives and would likely require specific and forcing conditions. There is no specific literature found describing the participation of this compound in a Diels-Alder reaction. The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is also a possibility, for instance with nitroso compounds (R-N=O). wikipedia.org
Complexation with Metal Centers
Following a comprehensive review of scientific literature and chemical databases, no specific research studies detailing the complexation of this compound with metal centers have been identified. The coordination chemistry of this particular compound has not been a subject of published investigation, and as such, there is no experimental data available on its behavior as a ligand or the identification of its coordination sites with metal ions.
While experimental data is absent, a theoretical analysis of the molecule's structure suggests potential, albeit unconfirmed, coordination sites based on the functional groups present. The this compound molecule contains several atoms with lone pairs of electrons that could potentially donate to a metal center, a fundamental characteristic of a ligand in coordination chemistry.
The most likely potential coordination sites are:
The oxygen atom of the carbonyl group (C=O) in the acetamide function.
The nitrogen atom of the acetamide group (-NH-).
The oxygen atoms of the nitro group (-NO2).
The interplay of electronic and steric factors would influence which of these sites, if any, would participate in coordination. The electron-withdrawing nature of the difluoronitrophenyl ring would significantly impact the electron density on the acetamide group, potentially affecting its donor capabilities. Furthermore, the steric hindrance caused by the substituents on the phenyl ring could play a crucial role in the feasibility of forming stable metal complexes.
It is important to reiterate that this discussion is purely theoretical. Without experimental evidence from techniques such as X-ray crystallography, NMR spectroscopy, or UV-Vis spectrophotometry on complexes formed with this compound, any description of its coordination behavior remains speculative.
Table of Potential Coordination Sites (Theoretical)
| Functional Group | Potential Donor Atom(s) | Remarks |
| Acetamide | Carbonyl Oxygen (O) | A common coordination site in related amide-containing ligands. |
| Acetamide | Amide Nitrogen (N) | Coordination is possible but may be influenced by steric hindrance and the electronic effects of the aromatic ring. |
| Nitro | Oxygen (O) | The oxygen atoms of the nitro group possess lone pairs and could potentially coordinate to a metal center, although this is generally less common for nitro groups in monodentate ligands. |
Further empirical research would be necessary to determine if this compound can act as a ligand, to identify the specific coordination sites, and to characterize the structure and properties of any resulting metal complexes.
Derivatization Strategies and Analogue Synthesis Based on the N 2,4 Difluoro 6 Nitrophenyl Acetamide Scaffold
Synthesis of Substituted N-Arylacetamides via Modifications of the Aniline (B41778) Moiety
Modifications to the core aniline structure of N-(2,4-difluoro-6-nitrophenyl)acetamide primarily involve altering the existing substitution pattern or introducing new functional groups onto the aromatic ring.
Changing the positions of the fluorine atoms on the phenyl ring necessitates a different synthetic starting point rather than a direct modification of the this compound scaffold. The synthesis of various isomers can be achieved by starting with the corresponding difluoro-nitroaniline isomer. For instance, the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide begins with the acylation of 2,5-difluoro-4-nitroaniline.
The general procedure involves reacting the chosen difluoro-nitroaniline isomer with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst. This approach allows for the systematic exploration of the chemical space defined by different fluorine substitution patterns.
Table 1: Synthesis of N-(difluoro-nitrophenyl)acetamide Isomers
| Starting Material | Product | Acetylating Agent | Typical Conditions | Yield (%) |
|---|---|---|---|---|
| 2,4-Difluoro-6-nitroaniline (B1293778) | This compound | Acetyl chloride, Pyridine (B92270) | THF, 18-25°C | 96 |
This table is generated based on synthetic procedures for similar compounds and serves as an illustrative example.
The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution is challenging. The existing substituents—two fluorine atoms, a nitro group, and an acetamido group—are all electron-withdrawing and thus deactivate the ring towards further electrophilic attack. However, under forcing conditions, reactions such as nitration or halogenation could potentially be achieved. The directing effects of the existing groups would influence the position of the new substituent. The nitro group is a meta-director, while the fluorine and acetamido groups are ortho, para-directors. The interplay of these directing effects and the high deactivation of the ring make predicting the outcome complex.
For example, a potential nitration reaction would likely require strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-(2,4-Difluoro-3,6-dinitrophenyl)acetamide |
| Bromination | Br₂ / FeBr₃ | N-(5-Bromo-2,4-difluoro-6-nitrophenyl)acetamide |
This table presents hypothetical outcomes for electrophilic substitution reactions based on general principles of organic chemistry.
Derivatization Through Nitro Group Transformations
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, providing a key site for derivatization.
One of the most common and useful transformations of the nitro group is its reduction to a primary amine. The reduction of this compound would yield N-(6-amino-2,4-difluorophenyl)acetamide. This transformation can be accomplished using several established methods, including catalytic hydrogenation or reduction with metals in acidic media.
Table 3: Methods for the Reduction of the Nitro Group
| Reagent | Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695), Room Temperature | N-(6-amino-2,4-difluorophenyl)acetamide | >90 |
| SnCl₂·2H₂O | Ethanol, Reflux | N-(6-amino-2,4-difluorophenyl)acetamide | 80-90 |
This table is based on general procedures for nitro group reduction and provides estimated yields.
The amino group in N-(6-amino-2,4-difluorophenyl)acetamide serves as a handle for the construction of fused heterocyclic rings. For instance, quinoline derivatives can be synthesized from this amino compound using classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer syntheses.
Skraup Synthesis : Reaction of N-(6-amino-2,4-difluorophenyl)acetamide with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) can lead to the formation of a substituted quinoline.
Doebner-von Miller Reaction : Condensation of the amino derivative with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst can also yield quinolines.
Friedländer Synthesis : The reaction with a compound containing an active methylene group adjacent to a carbonyl group, under acidic or basic conditions, can produce a quinoline ring.
The synthesis of a benzimidazole ring would require an ortho-diamine. Therefore, a precursor such as N-(2,3-diamino-4,6-difluorophenyl)acetamide would be necessary. This could potentially be synthesized from a dinitro precursor. Once the ortho-diamine is obtained, condensation with aldehydes or carboxylic acids can lead to the formation of the benzimidazole ring system.
Table 4: Potential Cyclization Reactions for Heterocycle Synthesis
| Reaction Name | Reactants for Cyclization | Resulting Heterocycle |
|---|---|---|
| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted Quinoline |
| Doebner-von Miller | α,β-Unsaturated carbonyl | Substituted Quinoline |
| Friedländer Synthesis | Ketone with α-methylene | Substituted Quinoline |
This table outlines potential synthetic routes to heterocyclic systems from the amino-derivative.
Modifications at the Acetamide (B32628) Side Chain
The acetamide side chain offers further opportunities for derivatization.
One common modification is the hydrolysis of the amide bond to regenerate the aniline, 2,4-difluoro-6-nitroaniline. This can be achieved under acidic or basic conditions. The resulting aniline can then be re-acylated with different acylating agents to introduce a variety of N-acyl groups.
Another potential modification is the N-alkylation of the acetamide. This typically requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide.
Furthermore, the carbonyl group of the acetamide can be converted to a thioamide by treatment with reagents like Lawesson's reagent. This transformation alters the electronic and steric properties of the side chain.
Table 5: Potential Modifications of the Acetamide Side Chain
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | HCl or NaOH (aq) | 2,4-Difluoro-6-nitroaniline |
| N-Alkylation | 1. NaH; 2. R-X | N-Alkyl-N-(2,4-difluoro-6-nitrophenyl)acetamide |
This table summarizes potential derivatization reactions at the acetamide functional group.
Elongation of the Alkyl Chain (Propionamides, Butyramides)
One fundamental derivatization strategy involves the extension of the acetamide's alkyl chain to generate homologous propionamides and butyramides. This is typically achieved through the acylation of the parent amine, 2,4-difluoro-6-nitroaniline, with the appropriate acylating agents, such as propionyl chloride or butyryl chloride. These reactions are generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The progressive increase in the length of the alkyl chain can influence the lipophilicity of the resulting compounds, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Derivative | Synthetic Method | Precursors |
| N-(2,4-difluoro-6-nitrophenyl)propionamide | Acylation | 2,4-difluoro-6-nitroaniline, Propionyl chloride |
| N-(2,4-difluoro-6-nitrophenyl)butyramide | Acylation | 2,4-difluoro-6-nitroaniline, Butyryl chloride |
Introduction of Functionality into the Alkyl Chain
Beyond simple chain elongation, the introduction of various functional groups into the alkyl chain of this compound and its analogues offers a powerful tool for modulating their physicochemical and pharmacological properties. This can be accomplished by using functionalized acylating agents in the initial synthesis or by post-synthesis modification of a reactive handle incorporated into the alkyl chain. For instance, the incorporation of hydroxyl, amino, or carboxylic acid groups can enhance aqueous solubility and provide new points for hydrogen bonding interactions with biological targets. The strategic placement of such functionalities is crucial for optimizing the desired biological activity.
Design and Synthesis of Heterocyclic Analogs Incorporating the N-(2,4-Difluoro-6-nitrophenyl) Substructure
The N-(2,4-difluoro-6-nitrophenyl) moiety is a valuable pharmacophore that can be incorporated into a wide range of heterocyclic ring systems to generate novel analogues with potentially enhanced or altered biological activities. The synthesis of such heterocyclic compounds often involves multi-step reaction sequences starting from 2,4-difluoro-6-nitroaniline or its derivatives. The choice of the heterocyclic ring system is guided by the desired therapeutic target and the intention to mimic the spatial arrangement and electronic properties of known bioactive molecules. The synthesis of these complex structures often requires advanced synthetic methodologies. jetir.orgnih.govnih.gov
For example, the 2,4-difluoro-6-nitrophenyl group can be appended to various five- and six-membered heterocyclic rings. nih.gov The synthesis of such compounds may involve condensation reactions, cyclization reactions, and transition metal-catalyzed cross-coupling reactions to construct the desired heterocyclic framework. nih.gov The specific synthetic route is highly dependent on the target heterocyclic system and the desired substitution pattern.
| Heterocyclic Analog Class | General Synthetic Approach | Starting Materials |
| Pyrrole Derivatives | Cycloaddition or multi-component reactions | Functionalized N-(2,4-difluoro-6-nitrophenyl) precursors |
| Pyridine Derivatives | Condensation and cyclization reactions | 2,4-difluoro-6-nitroaniline, dicarbonyl compounds |
| Triazine Derivatives | Reaction of amidines with dicarbonyls | N-(2,4-difluoro-6-nitrophenyl)amidine precursors |
Exploratory Applications in Chemical Research and Development
Utility as a Precursor for Advanced Organic Synthesis
The value of a chemical compound in organic synthesis is often determined by its ability to serve as a versatile building block. Acetanilide (B955) derivatives, in general, are recognized as important intermediates in the synthesis and modification of a range of organic molecules, including pharmaceuticals. google.com The functional groups of N-(2,4-difluoro-6-nitrophenyl)acetamide offer several handles for synthetic transformations.
Building Block for Complex Molecules and Natural Product Synthesis
While specific applications of this compound in the total synthesis of natural products have not been documented in peer-reviewed literature, its structure presents clear potential. The acetamide (B32628) group serves as a protecting group for the aniline (B41778) nitrogen, allowing for selective reactions at other parts of the molecule. byjus.com Key potential transformations include:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding a difluorinated diamine derivative. This transformation is a fundamental step in building more complex scaffolds.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the strongly electron-withdrawing ortho-nitro group, are susceptible to displacement by various nucleophiles. This allows for the introduction of a wide array of functionalities, such as alkoxy, amino, or thiol groups, thereby creating diverse molecular skeletons.
These potential reaction pathways suggest that the compound could be a valuable starting material for constructing substituted aniline backbones, which are common motifs in medicinally relevant compounds and other complex organic targets.
Intermediate in the Preparation of Specific Functional Materials Precursors
The synthesis of this compound has been described in patent literature, specifically WO2008/56150, where it is prepared from 2,4-Difluoro-6-nitro-phenylamine and acetyl chloride. chemicalbook.com This documentation of its synthesis implies its role as an intermediate, likely for the creation of more elaborate compounds for specialized applications. While the patent does not detail the subsequent use for this specific intermediate, compounds with similar structures are often precursors for pigments, pharmaceuticals, or, as explored below, monomers for high-performance polymers. The strategic placement of its functional groups allows it to be a foundational element that can be elaborated into a target molecule with desired properties.
Potential in Materials Science Research
The combination of a rigid aromatic core, polar substituents (fluoro and nitro groups), and a hydrogen-bonding moiety (acetamide) makes this compound an intriguing candidate for materials science research.
Investigation of its Role in Polymer Synthesis (e.g., as a monomer in polyamides)
The incorporation of fluorine into polymers is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and solubility while lowering the dielectric constant. kpi.uaresearchgate.net Aromatic polyamides and polyimides containing fluorine are known for their high performance in demanding applications. acs.orgmdpi.com
This compound could serve as a precursor to a monomer for such polymers. A straightforward synthetic modification, the reduction of the nitro group to an amine, would yield N-(6-amino-2,4-difluorophenyl)acetamide. This resulting diamine could then be polymerized with dicarboxylic acids (or their derivatives) to form novel fluorinated polyamides.
| Structural Feature | Potential Contribution to Polymer Properties | Relevant Research Context |
|---|---|---|
| Difluoro-aromatic Ring | Increases thermal stability, enhances solubility in organic solvents, lowers dielectric constant, and improves chemical resistance. | Fluorinated segments, such as the hexafluoroisopropylidene group, are known to lower the dielectric constant in polyimides. kpi.ua The introduction of trifluoromethyl groups can increase polymer solubility. researchgate.net |
| Amide Linkage (in resulting polymer) | Provides high thermal stability and mechanical strength through strong intermolecular hydrogen bonds. | Aromatic polyamides (aramids) are known for their exceptional strength and heat resistance. |
| Pendant Acetamide Group | May influence solubility and inter-chain interactions, potentially modifying the final material's properties. | The specific properties would depend on the final polymer architecture and have yet to be explored. |
Exploration as a Component in Liquid Crystals or Optoelectronic Materials (based on its fluorinated and nitro-aromatic nature)
Nitroaromatic compounds are a significant class of molecules studied for their utility in various industries and their notable optical properties. escholarship.orgnih.gov The presence of both strong electron-donating (amine/acetamide) and electron-withdrawing (nitro) groups on an aromatic system can lead to large molecular hyperpolarizabilities, a key requirement for nonlinear optical (NLO) materials. researchgate.netnih.gov These materials are essential for applications in optical data storage and signal processing. nih.gov
The structure of this compound, featuring an electron-rich acetamide-substituted ring and a powerful electron-withdrawing nitro group, fits the profile of a potential NLO chromophore. The fluorine atoms can further modulate the electronic properties and influence molecular packing in the solid state. Theoretical and experimental studies on analogous nitroaniline and acetanilide derivatives have demonstrated their potential for NLO applications, suggesting that this compound is a worthy candidate for investigation in this field. researchgate.net
Self-Assembly Studies for Supramolecular Architectures
The formation of ordered, non-covalent structures is the basis of supramolecular chemistry. The this compound molecule possesses multiple features that could drive self-assembly into higher-order architectures:
Hydrogen Bonding: The acetamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are known to form robust and directional intermolecular interactions. These interactions are fundamental in creating chains, tapes, or sheets in the crystal structures of related compounds.
π-π Stacking: The electron-deficient nature of the aromatic ring, due to the nitro and fluoro substituents, promotes attractive π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The highly polar nature of the C-F and C-NO₂ bonds creates significant local and molecular dipoles, which can direct the alignment of molecules in the solid state.
These combined interactions could lead to the formation of well-defined supramolecular structures, such as helices or channels. Research on other simple acetamide-based molecules has shown their surprising ability to form complex assemblies like helical water channels, highlighting the potential for discovering novel architectures and functions.
Chemo-sensing and Recognition Applications
Exploration of its Interactions with Specific Analytes for Research Purposes
There is no available research data on the interaction of this compound with specific analytes for chemo-sensing purposes.
Design of Derived Scaffolds for Selective Binding Studies
There is no available research data on the use of this compound as a basis for designing derived scaffolds for selective binding studies.
Q & A
Q. What are the common synthetic routes for preparing N-(2,4-difluoro-6-nitrophenyl)acetamide, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For fluorinated nitroaniline precursors, acetylation with acetyl chloride or acetic anhydride under anhydrous conditions is critical. Key steps include:
- Substituent positioning : Ensure regioselective introduction of fluorine and nitro groups via directed ortho-metallation or nitration under controlled temperatures (e.g., 0–5°C) .
- Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency .
- Catalysts : Triethylamine or pyridine can neutralize HCl byproducts during acetylation .
Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). Fluorine coupling splits signals, requiring high-resolution NMR .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of NO₂ or acetyl groups) .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Slow cooling enhances crystal purity .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate nitro/fluoro byproducts .
- Residual solvent removal : Lyophilization or vacuum drying (40–60°C) minimizes solvent traces .
Advanced Research Questions
Q. How does the electron-withdrawing effect of nitro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : The nitro group at position 6 and fluorines at 2,4 positions create a highly electron-deficient aromatic ring, directing nucleophilic attack to the para position relative to nitro. Computational studies (DFT) can map charge distribution and predict reactive sites . Experimentally, kinetic studies under varying pH (e.g., alkaline conditions for hydrolysis) quantify activation barriers. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What computational methods are recommended to predict molecular electrostatic potential (MEP) and charge distribution, and how do these properties correlate with biological interactions?
- Methodological Answer :
- Software : Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to generate MEP maps. Regions of negative potential (nitro/acetamide O) indicate hydrogen-bonding sites with biological targets (e.g., enzymes) .
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase binding pockets). Validate with mutagenesis or SPR binding assays .
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
- Metabolite profiling : LC-MS to identify active metabolites in cell-based vs. cell-free assays .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence quenching) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
Q. What strategies are effective in elucidating the crystal structure and hydrogen-bonding networks using X-ray diffraction?
- Methodological Answer :
- Crystallization : Slow evaporation from acetone/water at 4°C yields single crystals. Fluorine atoms enhance diffraction contrast .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refinement with SHELX or OLEX2 resolves disorder in nitro/acetamide groups .
- Hirshfeld analysis : CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O, N–H···F) driving packing motifs .
Q. What are the primary degradation pathways under varying pH and temperature conditions, and how can stability studies be designed?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor via HPLC for hydrolysis (amide bond cleavage) or nitro reduction .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C. Store lyophilized samples under inert gas to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
